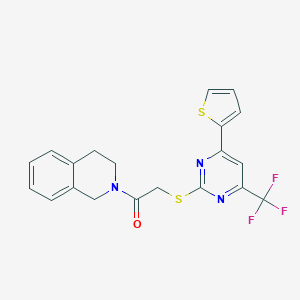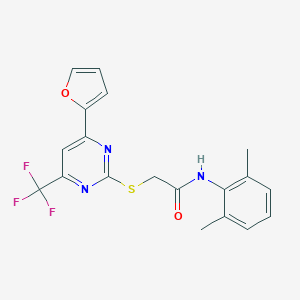![molecular formula C18H17N7O B284397 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the progression of neurodegenerative diseases. It has been shown to inhibit the activity of cyclin-dependent kinases and phosphoinositide 3-kinase, which are involved in cell cycle progression and cell survival. In addition, it has been found to activate the AMP-activated protein kinase pathway, which plays a critical role in energy homeostasis and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress and inflammation in the body. In addition, it has been found to improve mitochondrial function and increase the production of ATP, which plays a critical role in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential use in the treatment of various diseases. It has been shown to have anti-cancer and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are many future directions for research on 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on developing new synthesis methods for this compound, which can make it more accessible for drug development.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide with 3-pyridinylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting compound is purified using various techniques such as chromatography or recrystallization.
Applications De Recherche Scientifique
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C18H17N7O |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-11-6-3-4-8-14(11)21-17(26)15-12(2)20-18-22-23-24-25(18)16(15)13-7-5-9-19-10-13/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
Clé InChI |
NDJMFGFHNWMDMY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CN=CC=C4)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CN=CC=C4)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CN=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)
